Multidrug Resistance Overcoming Capacity: YM-3 Exhibits a 6.4-Fold Lower Relative Resistance Factor than Doxorubicin in P-gp-Overexpressing Leukemia Cells
In a direct head-to-head comparison using the [3H]thymidine incorporation assay, YM-3 demonstrated a relative resistance (RR) value of 7, calculated as the ratio of IC50 in drug-resistant CEM/VLB100 cells divided by IC50 in drug-sensitive CCRF-CEM parental cells. This RR value was 6.4-fold lower than doxorubicin's RR of 45 and 5.7-fold lower than epirubicin's RR of 40, indicating that YM-3 retains substantially greater activity against P-glycoprotein-overexpressing multidrug-resistant leukemia cells relative to its activity in sensitive cells [1]. YM-3 was shown to have antitumor activity against CEM/VLB100 resistant cells comparable to doxorubicin and epirubicin, but with a significantly lower resistance factor, suggesting reduced susceptibility to P-gp-mediated efflux [2]. This quantitative advantage is not shared by the YM-1 diastereomer, which had an RR value of 27, confirming the stereospecific nature of this resistance-avoidance property.
| Evidence Dimension | Relative Resistance Factor (IC50 resistant CEM/VLB100 ÷ IC50 sensitive CCRF-CEM) |
|---|---|
| Target Compound Data | RR = 7 (YM-3, N-(3-pyridylmethyl)epidoxorubicin) |
| Comparator Or Baseline | Doxorubicin: RR = 45; Epirubicin: RR = 40; YM-1: RR = 27 |
| Quantified Difference | YM-3 RR is 6.4-fold lower than doxorubicin; 5.7-fold lower than epirubicin; 3.9-fold lower than YM-1 |
| Conditions | [3H]thymidine incorporation assay; human leukemia cell lines: U937 (monocytic), CCRF-CEM (lymphoid, sensitive), CEM/VLB100 (P-gp-overexpressing multidrug resistant) |
Why This Matters
A lower RR value indicates that YM-3 retains cytotoxic efficacy against MDR cells nearly as effectively as against sensitive cells, making it a superior choice for research programs focused on overcoming P-gp-mediated drug resistance where doxorubicin and epirubicin lose substantial activity.
- [1] Jiang XR, et al. Evaluation of the in vitro antiproliferative properties of four novel anthracyclines YM1, 3, 4 and 6 in human leukemia cell lines. J Chemother. 1992 Oct;4(5):306-11. PMID: 1479421. View Source
- [2] Jiang XR, et al. Structure-dependent antitumor activities of novel anthracyclines YM1, YM3, YM4 and YM6: drug transport properties and effects on biomacromolecule synthesis in drug sensitive and resistant leukemia cells. J Chemother. 1993 Oct;5(5):334-43. PMID: 7508975. View Source
